molecular formula C20H33N3O B6028871 1-(1-isobutyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine

1-(1-isobutyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine

Cat. No. B6028871
M. Wt: 331.5 g/mol
InChI Key: KSRJNUVGJPLLHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-isobutyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine, also known as IPP or R-125, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in the field of neuroscience and pharmacology.

Mechanism of Action

The exact mechanism of action of 1-(1-isobutyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. These actions are thought to contribute to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects
Studies have shown that this compound can modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. These effects are thought to contribute to this compound's therapeutic potential for neurological disorders.

Advantages and Limitations for Lab Experiments

1-(1-isobutyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments, including its high purity and stability, as well as its well-characterized pharmacological profile. However, its high cost and limited availability may pose challenges for researchers.

Future Directions

There are several potential future directions for research on 1-(1-isobutyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine. One area of interest is the development of more potent and selective derivatives of this compound that can target specific neurotransmitter systems. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications. Finally, research is needed to explore the safety and efficacy of this compound in human clinical trials.
Conclusion
This compound is a promising compound with potential therapeutic applications for various neurological disorders. Its well-characterized pharmacological profile and established synthesis method make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

1-(1-isobutyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine can be synthesized through various methods, including the reaction between 1-(2-methoxyphenyl)piperazine and isobutyl chloride, or the reaction between 1-(2-methoxyphenyl)piperazine and 3-piperidin-1-ylpropanol. These methods have been optimized to produce high yields of pure this compound.

Scientific Research Applications

1-(1-isobutyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine has been widely used in scientific research due to its potential as a therapeutic agent for various neurological disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. Additionally, this compound has been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce the rewarding effects of drugs such as cocaine and methamphetamine.

properties

IUPAC Name

1-(2-methoxyphenyl)-4-[1-(2-methylpropyl)piperidin-3-yl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O/c1-17(2)15-21-10-6-7-18(16-21)22-11-13-23(14-12-22)19-8-4-5-9-20(19)24-3/h4-5,8-9,17-18H,6-7,10-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRJNUVGJPLLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCCC(C1)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.